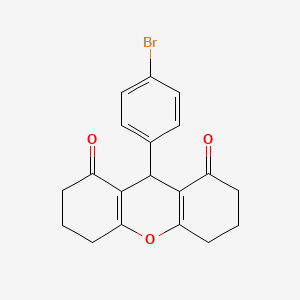
2,2'-Bistrifluoromethyl-4,4'-difluoroazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two trifluoromethyl groups and two difluoro groups attached to an azobenzene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene typically involves the reaction of 2,2’-bistrifluoromethyl-4,4’-dinitrobiphenyl with reducing agents under controlled conditions. One common method includes the use of zinc dust for reductive coupling, followed by acidification and filtration to obtain the desired product . The reaction is carried out under nitrogen protection to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoro groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Common Reagents and Conditions
Reduction: Zinc dust, hydrazine, or other reducing agents under acidic conditions.
Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2,2’-bistrifluoromethyl-4,4’-diaminobiphenyl.
Substitution: Formation of various substituted azobenzenes.
Oxidation: Formation of oxidized derivatives with different functional groups.
科学的研究の応用
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azobenzene core, which acts as a molecular switch. The trifluoromethyl and difluoro groups enhance the stability and responsiveness of the compound to light.
類似化合物との比較
Similar Compounds
2,2’-Bistrifluoromethyl-4,4’-diaminodiphenyl ether: Known for its use as an optical solvent and in organic synthesis.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: Utilized in the development of advanced materials with unique properties.
Uniqueness
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene stands out due to its unique combination of trifluoromethyl and difluoro groups, which enhance its stability and reactivity. Its ability to undergo reversible photoisomerization makes it a valuable compound for applications in materials science and photochemistry.
特性
CAS番号 |
849737-03-7 |
|---|---|
分子式 |
C14H6F8N2 |
分子量 |
354.20 g/mol |
IUPAC名 |
bis[4-fluoro-2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H6F8N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H |
InChIキー |
WJSPNKIKOGHAQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=NC2=C(C=C(C=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


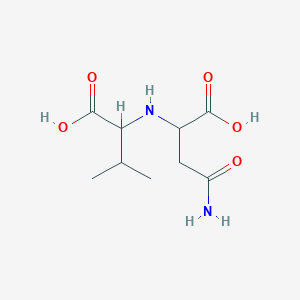

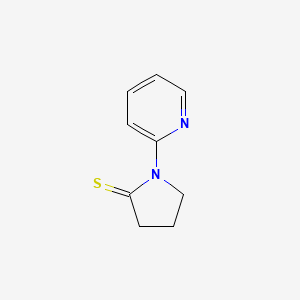
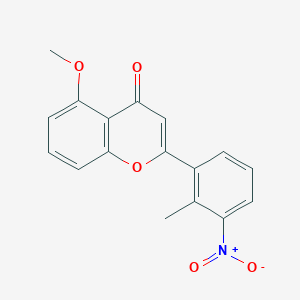
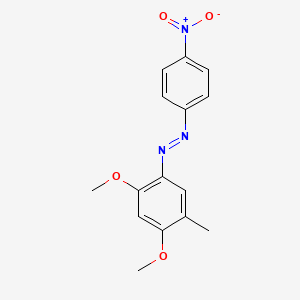
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
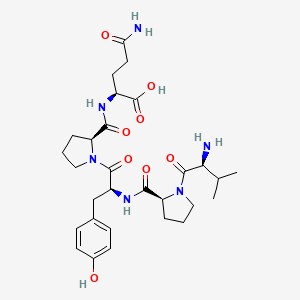
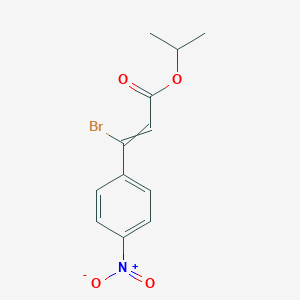
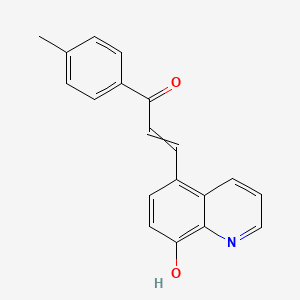
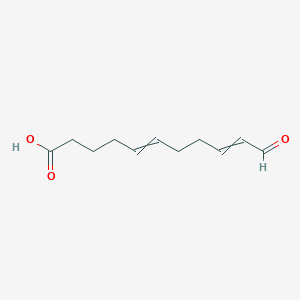
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
